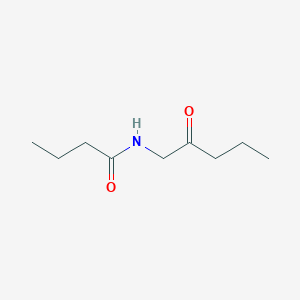

N-(2-Oxopentyl)butanamide

Descripción

N-(2-Oxopentyl)butanamide is a ketone-containing amide derivative characterized by a pentyl chain substituted with a carbonyl group at the 2-position, linked to a butanamide backbone. The presence of the oxo group in the alkyl chain enhances its electrophilicity, making it a candidate for nucleophilic additions or condensation reactions. Applications may span organic synthesis intermediates, pharmaceutical precursors, or analytical standards, though further research is needed to confirm these uses.

Propiedades

Número CAS |

142821-34-9 |

|---|---|

Fórmula molecular |

C9H17NO2 |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

N-(2-oxopentyl)butanamide |

InChI |

InChI=1S/C9H17NO2/c1-3-5-8(11)7-10-9(12)6-4-2/h3-7H2,1-2H3,(H,10,12) |

Clave InChI |

IXJHBMWGEYWEDS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CNC(=O)CCC |

SMILES canónico |

CCCC(=O)CNC(=O)CCC |

Sinónimos |

Butanamide, N-(2-oxopentyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Oxopentyl)butanamide with three closely related compounds, emphasizing synthesis, structural features, and functional roles.

N-Butyl-3-oxo-butanamide

- Structure : Features a butyl group attached to the nitrogen of a 3-oxo-butanamide moiety.

- Synthesis : Prepared via reaction of diketene with 1-butylamine in benzene/water, yielding 89% after purification .

- Key Differences : The oxo group is at the 3-position (vs. 2-position in N-(2-Oxopentyl)butanamide), and the alkyl chain is shorter (butyl vs. pentyl). This positional variance may alter tautomerization kinetics and reactivity.

- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic chemistry .

3-Oxo-2-Phenylbutanamide

- Structure : Contains a phenyl group at the 2-position and a 3-oxo group on the butanamide backbone.

- Synthesis : Used as an analytical reference standard; prepared via methods analogous to acetoacetamide derivatives .

- Key Differences : The aromatic phenyl group introduces steric and electronic effects absent in N-(2-Oxopentyl)butanamide. The phenyl moiety enhances rigidity and may influence binding in biological systems.

- Applications : Recognized as a precursor in amphetamine synthesis, highlighting the role of ketone-containing amides in illicit drug manufacturing .

Pharmacopeial Butanamide Derivatives

- Examples : Complex stereoisomers such as (R)-N-[(2S,4S,5S)-5-(substituted)phenylhexan-2-yl]-3-methyl-2-oxo-tetrahydropyrimidinyl butanamide .

- Key Differences: These derivatives exhibit intricate stereochemistry (e.g., R/S configurations) and additional functional groups (e.g., hydroxy, dimethylphenoxy), which are absent in N-(2-Oxopentyl)butanamide. Such features are critical for receptor binding in pharmaceutical contexts.

- Applications : Designed for high-affinity interactions in drug candidates, likely targeting enzymes or receptors in metabolic pathways .

Comparative Data Table

Research Implications and Gaps

- Reactivity: The 2-oxo group in N-(2-Oxopentyl)butanamide may favor enolate formation over 3-oxo analogs, enabling unique alkylation or cyclization pathways.

- Synthesis Optimization : Methods from N-butyl-3-oxo-butanamide synthesis (e.g., diketene-amine reactions ) could be adapted for N-(2-Oxopentyl)butanamide, though pentylamine availability and steric effects may require adjustments.

- Pharmacological Potential: Unlike pharmacopeial derivatives , the lack of stereocenters in N-(2-Oxopentyl)butanamide limits its direct drug applicability but suggests utility in simpler bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.